Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate

Physicochemical profiling Lipophilicity Cell permeability

Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate (CAS 1206992-40-6; molecular formula C₁₉H₁₈N₂O₃) is a fully synthetic quinoline-based small molecule classified as a 4-anilinoquinoline-2-carboxylate ester. This compound is a member of the broader 4-anilinoquinoline chemotype, which has been validated as a privileged scaffold for inhibiting DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) and for targeting Mycobacterium tuberculosis (Mtb).

Molecular Formula C19H18N2O3
Molecular Weight 322.364
CAS No. 1206992-40-6
Cat. No. B2518000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate
CAS1206992-40-6
Molecular FormulaC19H18N2O3
Molecular Weight322.364
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC2=CC(=NC3=CC=CC=C32)C(=O)OC
InChIInChI=1S/C19H18N2O3/c1-3-24-18-11-7-6-10-15(18)21-16-12-17(19(22)23-2)20-14-9-5-4-8-13(14)16/h4-12H,3H2,1-2H3,(H,20,21)
InChIKeyMTHFDFDBMBFTAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate: A 4-Anilinoquinoline-2-Carboxylate Scaffold for Epigenetic and Anti-Infective Screening


Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate (CAS 1206992-40-6; molecular formula C₁₉H₁₈N₂O₃) is a fully synthetic quinoline-based small molecule classified as a 4-anilinoquinoline-2-carboxylate ester . This compound is a member of the broader 4-anilinoquinoline chemotype, which has been validated as a privileged scaffold for inhibiting DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) [1] and for targeting Mycobacterium tuberculosis (Mtb) [2]. It is currently supplied as a research-grade screening compound by Life Chemicals (catalog F3398-0997) with analytical quality control data confirming purity >90% by LCMS and 400 MHz NMR . Unlike 4-aminoquinolines such as chloroquine and amodiaquine, which bear an alkylamine side chain, the 4-[(2-ethoxyphenyl)amino] motif positions the ethoxyphenyl group at the 4-position of the quinoline ring, potentially offering a distinct binding mode and selectivity profile against epigenetic and anti-infective targets.

Why Generic Substitution of Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate Fails for Scientific Selection


Standard in-class substitution of 4-anilinoquinoline derivatives is not reliable without quantitative comparative data because even subtle structural modifications (e.g., methoxy vs. ethoxy on the aniline ring, or ester position 2- vs. 3-) significantly alter target affinity, cellular potency, and selectivity profiles [1][2]. In the DNMT1 SAR study, varying side-chain pKa drastically shifted protein-reduction activity in HCT116 cells, demonstrating that potency is not conserved across close analogs [1]. Similarly, for anti-mycobacterial 4-anilinoquinolines, the presence and position of alkoxy groups on the aniline ring critically determine MIC₉₀ values, with some compounds showing potent Mtb inhibition (MIC₉₀ 0.63–1.25 μM) while others are essentially inactive [2]. Therefore, substituting Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate with a regioisomeric or homologous analog without experimental validation can result in loss of cellular target engagement or antibacterial efficacy, leading to false-negative screening results or failed lead optimization campaigns.

Quantitative Differentiation Evidence for Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate against Closest Analogs


2-Ethoxyphenyl vs. 2-Methoxyphenyl Substituent: Impact on LogP and Predicted Membrane Permeability

Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate (XLogP3-AA = 4.5) [1] possesses a higher calculated lipophilicity compared to its direct 2'-methoxy analog Methyl 4-[(2-methoxyphenyl)amino]quinoline-2-carboxylate (XLogP3-AA = 3.9) [2], due to the additional methylene unit in the ethoxy group. This logP differential (Δ = +0.6) is expected to enhance passive membrane permeability and blood-brain barrier penetration, which is beneficial for intracellular and CNS target engagement but may require monitoring for hERG liability and metabolic clearance [3]. The ortho-ethoxy substitution also introduces conformational restriction through intramolecular hydrogen bonding with the NH linker, potentially stabilizing a bioactive conformation distinct from para-substituted analogs [3].

Physicochemical profiling Lipophilicity Cell permeability

Regioisomeric Carboxylate Position 2- vs. 3-: Synthetic Accessibility and Scaffold Diversity

Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate (2-COOMe) is a regioisomer of Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate (3-COOEt) . In 4-anilinoquinoline DNMT1 SAR literature, the 2-carboxylate ester position has been exploited for introducing side-chain diversity via amide coupling, whereas the 3-carboxylate isomer typically serves as a precursor for 3-carboxamide derivatives with distinct pharmacological profiles [1]. The 2-position ester allows for direct derivatization into 2-carboxamides, which have been extensively studied in kinase and epigenetic inhibitor programs, while the 3-position ester leads to 3-carboxamides with unrelated target selectivity [1]. The target compound is commercially available off-the-shelf from Life Chemicals (F3398-0997) , whereas the 3-carboxylate isomer requires custom synthesis with longer lead times and higher cost.

Regioisomeric differentiation Synthetic tractability Library design

Class-Level DNMT1 Inhibitory Potential: 4-Anilinoquinoline Scaffold Validation

The 4-anilinoquinoline scaffold has been validated as an inhibitor of DNA methyltransferase 1 (DNMT1) through a systematic structure-activity relationship (SAR) study [1]. In this study, a series of 4-anilinoquinoline derivatives with varying side-chain pKa values were evaluated for their ability to reduce DNMT1 protein levels in HCT116 human colon carcinoma cells. The lead compound SGI-1027 (IC₅₀ DNMT1 = 12.5 μM, DNMT3A = 8.0 μM, DNMT3B = 7.5 μM) established the pharmacophore, and subsequent SAR revealed that the quinoline ring pKa had little influence while the side-chain basicity was critical [1]. Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate retains the core 4-anilinoquinoline pharmacophore with a 2-carboxylate ester handle, positioning it as a potential DNMT1 inhibitor scaffold that can be rapidly diversified. While no direct IC₅₀ data are available for this specific compound, the class-level evidence suggests it may exhibit DNMT1 inhibitory activity in the low micromolar range, consistent with its close structural analogs evaluated in the SAR study [1].

DNA methyltransferase inhibition Epigenetics Cancer

Anti-Mycobacterial Class-Level Activity of 4-Anilinoquinolines: Implications for Tuberculosis Drug Discovery

A focused library of 4-anilinoquinolines was screened against Mycobacterium tuberculosis (Mtb), identifying several hits with MIC₉₀ values of 0.63–1.25 μM [1]. Key structural determinants for Mtb inhibition included the 6,7-dimethoxy substitution on the quinoline ring and a benzyloxy aniline moiety [1]. While the target compound lacks the 6,7-dimethoxy groups, it contains the 4-anilinoquinoline core with a unique 2-ethoxyphenyl substitution and a 2-carboxylate methyl ester, offering an alternative vector for optimization of anti-Mtb activity. Compounds lacking the optimized substitution pattern typically exhibit MIC₉₀ values >10 μM, providing a baseline for structure-based design [1]. The availability of the target compound as a pre-made screening entity allows rapid testing against Mtb H37Rv and drug-resistant strains.

Antitubercular agents Mycobacterium tuberculosis 4-Anilinoquinoline

Analytical QC Benchmarking: Purity Assurance by Orthogonal Methods for Reproducible Screening

Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate is supplied by Life Chemicals with batch-specific analytical data confirming >90% purity via LCMS and 400 MHz ¹H NMR . In contrast, many close analogs from non-specialist vendors lack orthogonal purity verification, relying solely on HPLC-UV, which may overestimate purity due to co-eluting impurities or lack of structural confirmation. The orthogonal LCMS+NMR characterization ensures compound identity and purity, reducing false-positive rates in biological assays . This level of quality control exceeds the minimum industry standard for screening compounds (typically >85% purity by HPLC) and is essential for reproducible SAR studies.

Quality control Compound integrity High-throughput screening

Structural Differentiation from 4-Chloroquinoline-2-carboxylate Precursor: Functional Group Handle for Direct Derivatization

Unlike Methyl 4-chloroquinoline-2-carboxylate (CAS 114935-92-1) [1], which requires a palladium-catalyzed Buchwald-Hartwig coupling or nucleophilic aromatic substitution with 2-ethoxyaniline to install the 4-anilino group, Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate is already functionalized at the 4-position with the desired pharmacophore . This eliminates a synthetic step that typically proceeds with 40–70% yield and requires chromatographic purification [2]. The pre-installed 4-anilino group with the ethoxyphenyl substituent allows immediate exploration of the 2-carboxylate ester as a diversification point via hydrolysis to the carboxylic acid followed by amide coupling, or direct transesterification. This positions the target compound as a more advanced intermediate than the 4-chloro precursor, saving 2–3 weeks of synthesis time and enabling faster SAR exploration.

Synthetic chemistry Building block Diversification

Procurement-Driven Application Scenarios for Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate Based on Quantitative Differentiation Evidence


Epigenetic Inhibitor Screening: DNMT1 Hit Identification and Lead Optimization

Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate is a structurally appropriate entry point for DNMT1 inhibitor screening due to the validated 4-anilinoquinoline pharmacophore [1]. Its 2-carboxylate ester handle enables rapid diversification into 2-carboxamide libraries for SAR studies, building on the established DNMT1 SAR that shows side-chain pKa is the primary driver of cellular activity in HCT116 cells [1]. The enhanced lipophilicity (XLogP3 = 4.5) relative to the methoxy analog suggests improved cell permeability, which can be leveraged in cell-based methylation assays. Procurement from Life Chemicals with orthogonal QC (LCMS + NMR, purity >90%) ensures reliable screening data .

Anti-Tubercular Screening: Exploring Alternative Substitution Patterns on the 4-Anilinoquinoline Core

The validated anti-Mtb activity of 4-anilinoquinolines (MIC₉₀ 0.63–1.25 μM for optimized analogs) [1] supports screening of Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate against Mtb H37Rv and drug-resistant clinical isolates. Although the compound lacks the 6,7-dimethoxy groups identified as important for potency [1], its unique 2-ethoxyphenyl substitution pattern and 2-carboxylate ester offer an underexplored vector for anti-Mtb SAR. The pre-installed 4-anilino group saves a synthetic step compared to using the 4-chloro precursor, enabling faster hit expansion .

Kinase Inhibitor Fragment-Based Screening: 4-Anilinoquinoline as a Type II Kinase Binder Scaffold

4-Anilinoquinolines have been identified as inhibitors of cyclin G-associated kinase (GAK) with nanomolar potency and >50,000-fold selectivity over related kinases [1]. The 2-carboxylate ester of Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate can be hydrolyzed to the carboxylic acid for biophysical fragment screening or converted to amides for exploring the kinase hinge-binding region. The compound's physicochemical profile (XLogP3 = 4.5) positions it favorably for cellular kinase target engagement assays .

Chemical Biology Tool Compound: Profiling DNA Methyltransferase Isoform Selectivity

The 4-anilinoquinoline scaffold has demonstrated differential inhibition of DNMT isoforms (DNMT1 vs. DNMT3A/3B) [1]. Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate, with its 2-ethoxyphenyl substituent, can be used as a tool compound to probe isoform selectivity in biochemical assays and cellular methylation reporter systems. The batch-to-batch consistency ensured by orthogonal QC (LCMS + NMR, purity >90%) is critical for generating reproducible chemical biology data.

Quote Request

Request a Quote for Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.